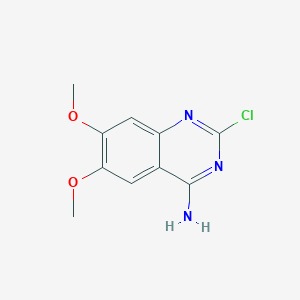

4-Amino-2-chloro-6,7-dimethoxyquinazoline

説明

Contextualization within the Quinazoline (B50416) Scaffold

To appreciate the value of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, one must first understand the prominence of its core structure: the quinazoline scaffold.

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com This designation stems from its recurring presence in a multitude of biologically active compounds. The structural rigidity and aromatic nature of the quinazoline core provide a well-defined three-dimensional framework that can be readily modified with various functional groups. This allows for the systematic exploration of structure-activity relationships (SARs), a cornerstone of modern drug design. nih.gov The nitrogen atoms within the pyrimidine ring can participate in hydrogen bonding, a key interaction with biological targets, while the fused benzene ring offers sites for substitution to modulate properties like lipophilicity and metabolic stability. benthamdirect.com

The versatility of the quinazoline scaffold is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. mdpi.comnih.gov These include, but are not limited to:

Anticancer: Many quinazoline derivatives are potent inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial in cancer cell signaling pathways. mdpi.commdpi.comekb.eg

Antihypertensive: Certain quinazoline-based compounds act as alpha-1 adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure. nih.govtandfonline.com

Anti-inflammatory: The inhibition of enzymes like cyclooxygenase (COX) by some quinazoline derivatives contributes to their anti-inflammatory effects. wisdomlib.orgderpharmachemica.com

Antimicrobial: Researchers have explored the antibacterial and antifungal potential of various quinazoline analogs. mdpi.comnih.gov

Antiviral: Some derivatives have shown activity against viruses, including HIV. nih.govwisdomlib.org

Other Activities: The pharmacological profile of quinazoline derivatives also extends to anticonvulsant, antimalarial, antidiabetic, and antioxidant activities. mdpi.comnih.govwisdomlib.org

Table 1: Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Therapeutic Target/Mechanism (Examples) |

|---|---|

| Anticancer | EGFR kinase inhibition mdpi.commdpi.comekb.eg |

| Antihypertensive | Alpha-1 adrenergic receptor antagonism nih.govtandfonline.com |

| Anti-inflammatory | COX enzyme inhibition wisdomlib.orgderpharmachemica.com |

| Antimicrobial | Various bacterial and fungal targets mdpi.comnih.gov |

| Antiviral | Inhibition of viral enzymes (e.g., reverse transcriptase) nih.govwisdomlib.org |

| Anticonvulsant | Modulation of ion channels mdpi.com |

| Antimalarial | Inhibition of parasitic growth benthamdirect.com |

| Antidiabetic | Various metabolic targets nih.gov |

Role of this compound as a Key Synthetic Intermediate

The primary significance of this compound lies in its function as a versatile building block for the synthesis of more complex molecules. tandfonline.comresearchgate.net Its structure incorporates several key features that make it an ideal starting material:

The Reactive Chloro Group: The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position, a critical step in the synthesis of many targeted drugs. nbinno.comguidechem.com

The Amino Group: The amino group at the 4-position can also be a site for further chemical modification.

The Dimethoxy Groups: The two methoxy (B1213986) groups on the benzene ring influence the electronic properties of the molecule and can impact its binding affinity and pharmacokinetic profile.

This compound is a common precursor for a number of antihypertensive drugs. tandfonline.com The synthesis of these drugs often involves the displacement of the chloro group with a suitable amine-containing moiety. For instance, it is a key intermediate in the synthesis of prazosin (B1663645), doxazosin, and alfuzosin. tandfonline.comresearchgate.net

The general synthetic utility is demonstrated in the preparation of various 2-substituted-4-amino-6,7-dimethoxyquinazoline derivatives. For example, refluxing this compound with various anilines in a suitable solvent like isopropanol (B130326) can yield a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. derpharmachemica.comresearchgate.net

Historical Perspective and Evolution of Research on this compound

The first quinazoline derivative was synthesized in 1869. researchgate.netscispace.com However, the specific compound this compound came to prominence later with the rise of research into quinazoline-based antihypertensive agents. Publications and patents detailing its synthesis emerged as the demand for precursors to drugs like prazosin grew. tandfonline.com

Early synthetic routes often involved multiple steps starting from materials like vanillin. tandfonline.comguidechem.com These initial syntheses faced challenges, including impure products and the need for harsh reaction conditions. tandfonline.com Over time, more efficient and practical large-scale syntheses have been developed, improving yields and purity. tandfonline.com For example, an improved method involves the amination of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) using aqueous ammonia (B1221849) and THF as a co-solvent at ambient temperature, leading to a high yield and purity of the desired product. tandfonline.com The continued interest in this compound is driven by its established role in the synthesis of commercially successful drugs and its potential as a starting material for the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIIAAVGRHKSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057694 | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23680-84-4 | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23680-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6,7-dimethoxy-4-quinazolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG7Z4T71Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Chloro 6,7 Dimethoxyquinazoline

Established Synthetic Routes to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

The synthesis of this compound can be achieved through several pathways, each starting from different precursors and involving a series of chemical transformations.

Synthesis from Veratrole via Multi-step Reactions

A common and established route to synthesize this compound begins with veratrole (o-dimethoxybenzene). google.com This multi-step process involves nitration, reduction, ureaization, and cyclization hydrolysis.

The synthesis commences with the nitration of veratrole to produce 3,4-dimethoxy nitrobenzene. google.com This intermediate then undergoes a reduction reaction to form 3,4-dimethoxyaniline. google.com Subsequently, a carbamidating reaction with triphosgene (B27547) and cyanamide (B42294) yields 3,4-dimethoxy phenyl cyano carbamide. google.com The final step involves cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to furnish this compound. google.com An advantage of this method is the use of a less expensive starting material and a cleaner preparation process. google.com

Synthesis from 3,4-Dimethoxy Benzaldehyde (B42025) and Related Precursors

Another widely employed synthetic strategy starts with 3,4-dimethoxy benzaldehyde. google.com This pathway involves a sequence of oxidation, nitration, reduction, cyclization, chlorination, and amination reactions. google.com

Initially, 3,4-dimethoxy benzaldehyde is oxidized to 3,4-dimethoxybenzoic acid. The benzoic acid derivative is then nitrated to yield 4,5-dimethoxy-2-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amine. Cyclization with sodium cyanate (B1221674) produces 2,4-dihydroxy-6,7-dimethoxyquinazoline. The dihydroxy intermediate is then chlorinated using phosphorus oxychloride to give 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). researchgate.net Finally, amination of the dichloro derivative yields this compound. google.com

Alternative Synthetic Approaches and Yield Optimization

Researchers have focused on optimizing the synthesis of this compound to improve yields and reduce environmental impact. One approach involves a three-step process starting from 3,4-dimethoxyaniline. This method includes the formation of an isocyanate using triphosgene, followed by the synthesis of a cyanourea (B7820955) intermediate, and subsequent cyclization to the target compound. This streamlined process can significantly reduce production time.

Yield optimization strategies have also been explored for the multi-step synthesis from 3,4-dimethoxy benzaldehyde. Key adjustments include optimizing the molar ratios of reagents, such as a 1:5–15 ratio of 3,4-dimethoxy benzaldehyde to hydrogen peroxide in the oxidation step and a 1:3–10 ratio of the dihydroxyquinazoline intermediate to phosphorus oxychloride during chlorination. These modifications have been reported to improve the yield of the final amination step to 85–92%. Furthermore, the use of water-based systems for nitration and cyclization helps in reducing the reliance on toxic organic solvents.

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Oxidation | H₂O₂, NaOH/KOH | 20–60 | 2–10 | 88–95 |

| Nitration | HNO₃, CHCl₃ | 15–50 | 2–10 | 75–82 |

| Reduction | Fe, HCl, NaCl | 60–85 | 2–10 | 80–88 |

| Cyclization | NaOCN, H₂O | 25–35 | 1–5 | 78–85 |

| Chlorination | POCl₃ | 80–120 | 2–6 | 90–95 |

| Amination | NH₃ (aq.) | 40–75 | 6–16 | 85–92 |

| Table 1: Reaction Conditions and Yields for the Synthesis from 3,4-Dimethoxy Benzaldehyde. |

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Isocyanate Formation | Triphosgene, C₂H₄Cl₂ | 10 | 2–4 | 90–94 |

| Cyanourea Synthesis | Cyanamide, Base | 25–40 | 3–6 | 85–88 |

| Cyclization | H₂SO₄, HCl | 80–100 | 4–8 | 82–87 |

| Table 2: Key Parameters for the Alternative Three-Step Synthesis from 3,4-Dimethoxyaniline. |

Derivatization Strategies Utilizing this compound as a Precursor

The presence of a reactive chlorine atom at the C-2 position and an amino group at the C-4 position makes this compound a valuable precursor for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the quinazoline (B50416) ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility in medicinal chemistry. nih.govresearchgate.net

Studies have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) is generally more susceptible to nucleophilic attack than the C-2 position. nih.govnih.gov However, in this compound, the C-4 position is already substituted with an amino group. This directs nucleophilic attack to the C-2 position. A variety of nucleophiles, including amines, can be used to displace the chlorine atom, leading to the formation of 2,4-disubstituted quinazoline derivatives. researchgate.net For example, reacting this compound with various piperazine (B1678402) derivatives can yield novel compounds with potential biological activities. researchgate.net

Formation of Aniline (B41778) Derivatives

The 4-amino group of this compound can also be a site for further chemical modification. While the primary focus is often on the C-2 position, the amino group can participate in reactions to form a variety of aniline derivatives. For instance, condensation reactions with aldehydes can lead to the formation of Schiff bases, which are known to exhibit a wide range of biological activities. internationaljournalcorner.com

Synthesis of Hydrazinecarboxamides and Triazoloquinazolines

The transformation of this compound into more complex heterocyclic systems like hydrazinecarboxamides and triazoloquinazolines represents a crucial area of synthetic exploration. The reaction of the parent compound with hydrazine (B178648) hydrate (B1144303) can displace the chlorine atom at the C2 position to form 4-amino-6,7-dimethoxy-2-hydrazinylquinazoline. This hydrazinyl derivative serves as a key precursor for the synthesis of various fused heterocyclic systems.

For instance, the cyclocondensation of 4-hydrazino-quinazolines with orthoesters, such as triethyl orthoformate or triethyl orthopropionate, can lead to the formation of researchgate.netnbinno.comacs.orgtriazolo[4,3-c]quinazolines. nih.gov These reactions can be carried out under solvent-free conditions or in solvents like anhydrous ethanol, with the reaction progress often monitored by techniques such as Thin Layer Chromatography (TLC). nih.gov Interestingly, it has been observed that these researchgate.netnbinno.comacs.orgtriazolo[4,3-c]quinazolines can be converted into their more stable researchgate.netnbinno.comacs.orgtriazolo[1,5-c]quinazoline isomers by refluxing in glacial acetic acid. nih.gov

Integration into Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity and efficacy. This compound is a valuable scaffold for this approach due to its established biological relevance and reactive chloro group. nbinno.com

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various other molecular fragments. For example, condensation reactions with different anilines can be performed to synthesize a range of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives. researchgate.netderpharmachemica.com These reactions are typically carried out by refluxing the quinazoline with the desired aniline derivative in a suitable solvent like isopropanol (B130326). researchgate.netderpharmachemica.com This strategy has been employed to synthesize compounds with potential anti-inflammatory and other therapeutic activities. derpharmachemica.comnih.gov

Analytical Methods for Monitoring Synthesis and Purity

The synthesis and purification of this compound and its derivatives necessitate robust analytical methods to ensure reaction completion, identify impurities, and confirm the structure of the final products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Quality Assurance

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method can be utilized to track the consumption of starting materials and the formation of products. researchgate.net This technique is also crucial for quality assurance, allowing for the detection and quantification of impurities to ensure the final product meets required purity standards, often greater than 98.5%. researchgate.netnbinno.com HPLC methods can be developed using a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid for Mass-Spec compatibility. sielc.com

Spectroscopic Characterization Techniques (FT-IR, NMR, Mass Spectrometry) for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For instance, in derivatives of this compound, characteristic bands for N-H, C-H aromatic, and C-O-C stretching vibrations can be observed. scialert.net In a study of related compounds, N-H bands appeared in the region of 3239-3694 cm⁻¹, while aromatic C-H stretching vibrations were assigned to bands at 2883-3092 cm⁻¹. scialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for elucidating the detailed molecular structure. For example, in the ¹H NMR spectrum of a related 4-chloro-6,7-dimethoxyquinazoline (B18312), signals for the methoxy (B1213986) groups typically appear as singlets around 3.98-4.00 ppm. chemicalbook.com Two-dimensional NMR techniques, such as HSQC, can provide further confirmation of the substitution pattern. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to support the proposed structures. For instance, the positive electrospray ionization (+ve ESI) mass spectrum of a related 4-chloro-6,7-dimethoxyquinazoline showed a peak at m/z 225, corresponding to the [M-H]⁺ ion. chemicalbook.com

Solubility Studies in Organic Solvents

Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation. A systematic study has been conducted to measure its equilibrium solubility in twelve different neat organic solvents at temperatures ranging from 273.15 K to 313.15 K. acs.org

The solubility was found to be highest in N-methylpyrrolidone (NMP) and N,N-dimethyl formamide (B127407) (DMF), and lowest in toluene. acs.org The mole fraction solubility generally increased with a rise in temperature. acs.org The experimental solubility data can be effectively correlated with mathematical models like the modified Apelblat equation and the λh equation. acs.org

Below is a table summarizing the mole fraction solubility of this compound in various solvents at 313.15 K. acs.org

| Solvent | Mole Fraction Solubility (x 10⁻³) at 313.15 K |

| N-Methylpyrrolidone (NMP) | 13.70 |

| N,N-Dimethyl formamide (DMF) | 11.57 |

| Cyclohexanone | 3.847 |

| Ethyl acetate | 1.010 |

| n-Butanol | 0.9288 |

| Isobutyl alcohol | 0.8408 |

| n-Propanol | 0.7692 |

| Ethanol | 0.6934 |

| Isopropanol | 0.6220 |

| Methanol | 0.5437 |

| 1,4-Dioxane | 0.2535 |

| Toluene | 0.02174 |

Data sourced from the Journal of Chemical & Engineering Data. acs.org

Medicinal Chemistry and Drug Discovery Applications of 4 Amino 2 Chloro 6,7 Dimethoxyquinazoline Derivatives

Development of Alpha-1 Adrenoceptor Antagonists

The quinazoline (B50416) nucleus is a well-established pharmacophore for alpha-1 adrenoceptor antagonists, a class of drugs primarily used to treat hypertension and benign prostatic hyperplasia (BPH). The 4-amino-6,7-dimethoxyquinazoline moiety is a key structural feature responsible for the high affinity and selectivity of these compounds for the α1-adrenoceptor.

Role in the Synthesis of Doxazosin and Terazosin

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a critical starting material in the synthesis of several clinically important alpha-1 blockers. The chlorine atom at the 2-position is highly reactive towards nucleophilic substitution, making it an ideal site for introducing various side chains that modulate the pharmacological profile of the final compound.

The synthesis of Doxazosin involves the reaction of this compound with N-(1,4-benzodioxan-2-carbonyl)piperazine. google.com This condensation reaction typically occurs in a suitable solvent like n-butanol to yield Doxazosin. google.com

Similarly, Terazosin is synthesized by reacting this compound with N-(2-tetrahydrofuroyl)piperazine. google.comgoogle.com The process involves heating the reactants in a polar organic solvent, such as isopropanol (B130326) or n-butanol, often with a controlled amount of water, to facilitate the reaction and crystallization of the product. google.com

| Drug | Key Reactant with this compound | Therapeutic Use |

| Doxazosin | N-(1,4-benzodioxan-2-carbonyl)piperazine | Hypertension, BPH |

| Terazosin | N-(2-tetrahydrofuroyl)piperazine | Hypertension, BPH |

Structure-Activity Relationship (SAR) Studies of Alpha-1 Adrenoceptor Binding

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent and selective alpha-1 adrenoceptor antagonism. For derivatives of 4-amino-6,7-dimethoxyquinazoline, several key features have been identified:

Quinazoline Nucleus : The 6,7-dimethoxyquinazoline (B1622564) core is considered a bioisosteric replacement for noradrenaline, fitting effectively into the receptor's binding site. acs.org

4-Amino Group : This group is essential for activity, as it is believed to form a critical hydrogen bond interaction with a carboxylate counterion within the alpha-1 adrenoceptor. acs.orgyoutube.comjove.com

2-Position Substituent : The nature of the substituent at the 2-position, typically a piperazine (B1678402) ring linked to an acyl group, significantly influences the compound's affinity and pharmacokinetic properties. youtube.comyoutube.com For instance, replacing the piperazine ring can alter receptor affinity. youtube.com The acyl moiety, such as the furan (B31954) ring in Prazosin (B1663645) or the tetrahydrofuran (B95107) ring in Terazosin, is crucial for binding and determines the specific characteristics of the drug. jove.comyoutube.com

Stereochemistry : In some derivatives where the piperazine ring is replaced by aminopiperidine, the stereochemistry is crucial. Studies have shown that the (S)-configuration at the 3-position of the piperidine (B6355638) ring leads to optimal interaction with all three α1-AR subtypes. nih.gov

Anticancer Research and Target Inhibition

The versatile quinazoline scaffold is also a cornerstone in the development of targeted anticancer therapies. Derivatives of this compound have been extensively investigated as inhibitors of key signaling proteins involved in tumor growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth and proliferation; its overexpression is common in various cancers. tandfonline.com The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors, with the quinazoline portion binding to the ATP pocket of the kinase domain. tandfonline.comnih.gov

This compound serves as a key intermediate for synthesizing a wide array of EGFR inhibitors. nbinno.com By reacting it with different anilines, researchers have developed numerous derivatives. For example, a series of 4-anilinoquinazoline compounds were found to be dual inhibitors of both VEGFR-2 and EGFR. globalresearchonline.net In another study, novel quinazolin-4(3H)-one derivatives were synthesized and evaluated, with compound 6d showing potent EGFR inhibition with an IC50 value of 0.069 µM, comparable to the approved drug erlotinib. nih.gov The 6,7-dimethoxy groups on the quinazoline ring are often retained in these inhibitors to enhance binding affinity.

| Compound/Series | Target(s) | Key Findings |

| Quinazolin-4-amine derivatives (1g, 1i) | EGFR, VEGFR-2 | Compound 1g and 1i showed strong inhibitory action against EGFR with an IC50 of 1 nM. globalresearchonline.net |

| Quinazolin-4(3H)-one derivative (6d ) | EGFR | Potent EGFR inhibition with an IC50 of 0.069 µM. nih.gov |

| Quinazoline derivatives with benzazepine moiety (33e ) | EGFR | Excellent antitumor activity against four tested cell lines (IC50: 1.06–3.55 μM). tandfonline.com |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a proven strategy in cancer therapy. The quinazoline scaffold is a privileged structure for developing VEGFR-2 inhibitors. nih.govnih.gov

Numerous derivatives based on the 6,7-dimethoxyquinazoline core have been synthesized and shown to be potent VEGFR-2 inhibitors. nih.govnih.gov For instance, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed as VEGFR-2 inhibitors, with some compounds showing potency comparable to the drug cabozantinib. nih.gov Another study reported 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety, where compound 14b exhibited a very potent IC50 value of 0.016 µM against VEGFR-2. nih.govresearchgate.net Molecular docking studies confirmed that these compounds bind effectively to the ATP-binding site of VEGFR-2. nih.govnih.gov

| Compound/Series | Target | IC50 Value (VEGFR-2) |

| Diaryl cyclopropane (B1198618) dicarboxamide derivatives (SQ2 , SQ4 ) | VEGFR-2 | Potency at cellular and enzymatic levels comparable to cabozantinib. nih.gov |

| Diarylurea derivatives (146a , 146b ) | VEGFR-2 | 0.00075 µM (146a), 0.00092 µM (146b). mdpi.com |

| Diarylamide derivative (14b ) | VEGFR-2 | 0.016 µM. nih.govresearchgate.net |

Histone Deacetylase (HDAC) Inhibition, Particularly HDAC3/6 Selectivity

Histone deacetylases (HDACs) are enzymes that play a critical role in gene regulation. Their aberrant activity is linked to cancer development, making them an important therapeutic target. scilit.combenthamdirect.com The fusion of a quinazoline pharmacophore with moieties known to inhibit HDACs has emerged as a promising strategy to develop novel anticancer agents. nih.gov

While many HDAC inhibitors are non-selective, there is growing interest in developing isoform-selective inhibitors to improve efficacy and reduce side effects. nih.gov Research has led to the discovery of quinazoline-based compounds with selectivity for specific HDAC isoforms. For example, by merging two epigenetic pharmacophores, researchers discovered a dual inhibitor with a unique HDAC3/6 selectivity profile. ucl.ac.uk Further modifications led to compound 25d , which demonstrated this selectivity and induced apoptosis in cancer cell lines. ucl.ac.uk Another study on phthalazino[1,2-b]-quinazolinone derivatives identified compound 8h as a potent multi-target HDAC inhibitor with nano-molar IC50 values against several HDAC subtypes. nih.gov The development of quinazoline-based HDAC inhibitors, especially dual inhibitors, is an active area of cancer research. nih.gov

| Compound/Series | Target(s) | Key Findings |

| Quinazoline derivatives (1 , 2 ) | HDAC1, HDAC6 | Compound 1 : IC50 of 31 nM (HDAC1) and 16 nM (HDAC6). Compound 2 : IC50 of 37 nM (HDAC1) and 25 nM (HDAC6). nih.gov |

| Phthalazino[1,2-b]-quinazolinone (8h ) | Multi-target HDAC | Nano-molar IC50 values against tested cancer cells and HDAC subtypes. nih.gov |

| Merged pharmacophore derivative (25d ) | HDAC3/6 selective | Showed HDAC inhibitory profile in cells and induced apoptosis. ucl.ac.uk |

Inhibition of Protein Kinases (e.g., PI3Kδ, Cdk4)

Derivatives of this compound have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.

PI3Kδ Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a key signaling cascade that governs cell growth, proliferation, and survival. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a significant role in B-cell malignancies. Consequently, PI3Kδ has emerged as a promising target for the development of inhibitors for hematological cancers. nih.gov While many PI3Kδ inhibitors are based on other heterocyclic scaffolds, the quinazoline core is a recognized pharmacophore for kinase inhibition. nih.govmdpi.com Research has led to the discovery of potent and selective PI3Kδ inhibitors, with some candidates demonstrating improved pharmacokinetic profiles and superior efficacy in preclinical models of hematological cancers. nih.govresearchgate.net For instance, systematic medicinal chemistry efforts have transformed initial lead compounds into novel, highly potent, and selective PI3Kδ inhibitors with favorable metabolic stability and pharmacokinetic properties. nih.gov

Cdk4 Inhibition: Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are pivotal in regulating the cell cycle. The CDK4/6-cyclin D complex controls the G1-S phase transition, and its overactivity is a hallmark of many cancers, especially hormone receptor-positive (HR+) breast cancer. encyclopedia.pubnih.gov This has spurred the development of selective CDK4/6 inhibitors, with several now approved for clinical use. encyclopedia.pubmdpi.com Research into novel CDK4/6 inhibitors has explored various chemical scaffolds, including those that could be conceptually derived from a 4-amino-6,7-dimethoxyquinazoline framework. For example, derivatives of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline have been synthesized and shown to be potent and selective inhibitors of CDK4/6, exhibiting significant anti-proliferative activity in cancer cell lines like MCF-7. encyclopedia.pub

Poly (ADP-ribose) Polymerase (PARP) Inhibition

While the primary focus of research on this compound derivatives has been on their kinase inhibitory and antimicrobial activities, the broader quinazoline scaffold is known to be a versatile platform in medicinal chemistry. Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Although direct and extensive studies focusing solely on this compound derivatives as PARP inhibitors are not widely reported in the provided search results, the structural motifs present in this class of compounds are relevant to the design of enzyme inhibitors. The development of novel anticancer agents often involves screening existing compound libraries and modifying known pharmacophores. Given the established role of quinazolines in targeting ATP-binding sites of kinases, it is conceivable that derivatives could be designed to target the NAD+ binding site of PARP enzymes. Further research and screening of this compound derivatives against PARP could be a potential area for future investigation.

Tubulin Polymerization Inhibition and Cell Cycle Arrest

Derivatives of this compound have demonstrated the ability to interfere with the cell cycle, a fundamental process in cell proliferation. One of the key mechanisms by which they exert their anticancer effects is through the inhibition of tubulin polymerization and subsequent cell cycle arrest.

Microtubules, which are dynamic polymers of tubulin, are essential components of the mitotic spindle and are crucial for chromosome segregation during cell division. Disruption of microtubule dynamics can lead to mitotic arrest and ultimately trigger apoptosis (programmed cell death). Several studies have shown that certain quinazoline derivatives can induce cell cycle arrest, often in the G2/M phase, which is consistent with the effects of tubulin polymerization inhibitors.

For example, a study on a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), revealed its potent cytotoxic activity against human glioblastoma cell lines, causing apoptotic cell death. nih.gov The mechanism of action for some anticancer compounds involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov While not all derivatives of this compound have been explicitly shown to inhibit tubulin polymerization, the observed cell cycle arrest in various cancer cell lines treated with these compounds suggests that this may be a contributing mechanism to their antitumor activity.

Activities Against Specific Cancer Cell Lines (e.g., breast, hematological, glioblastoma, lung)

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.

Breast Cancer: Several novel quinazoline derivatives have been evaluated for their anticancer activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231. nih.govnih.gov For instance, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which can be considered structural analogs, were tested, with some compounds showing potent antiproliferative effects against the MCF-7 cell line. nih.gov Another study on a monoorganotin Schiff base compound also demonstrated strong cytotoxicity against MCF-7 cells, inducing apoptosis through DNA fragmentation and increased production of reactive oxygen species. nih.govnih.gov

Hematological Malignancies: The quinazoline scaffold is a key component of inhibitors targeting kinases crucial in hematological cancers. As discussed in the protein kinase inhibition section, derivatives have been developed as potent inhibitors of PI3Kδ, a key enzyme in B-cell malignancies. nih.gov Furthermore, studies on 6-amino-9-sulfonylpurine derivatives, which share some structural similarities, have shown their ability to inhibit the growth of various human leukemia and lymphoma cells. nih.gov

Glioblastoma: A notable derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), has shown significant cytotoxicity against human glioblastoma cell lines U373 and U87, inducing apoptosis at micromolar concentrations. nih.gov The anti-glioblastoma activity of this compound was substantially enhanced by conjugating it to epidermal growth factor (EGF), which facilitated its targeted delivery to cancer cells overexpressing the EGF receptor. nih.gov

Lung Cancer: Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in lung cancer. nih.gov These compounds exhibited significant antiproliferative activity against the A549 human lung cancer cell line. nih.gov

The table below summarizes the activity of selected quinazoline derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity | Reference |

| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast) | Potent antiproliferative effect, with one compound showing an IC50 of 4.3 ± 0.11 µg/mL. | nih.gov |

| Monoorganotin Schiff base | MCF-7 (Breast) | Strong cytotoxicity with an IC50 value of 2.5±0.50 μg/mL after 48 hours. | nih.govnih.gov |

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 & U87 (Glioblastoma) | Significant cytotoxicity, inducing apoptosis at micromolar concentrations. | nih.gov |

| 6,7-dimethoxy-4-anilinoquinolines | A549 (Lung) | Excellent anticancer activity at low micromolar concentrations. | nih.gov |

Antimicrobial and Anti-infective Applications

Potential in Combating Resistant Strains of Pathogens

The emergence of multidrug-resistant (MDR) pathogens is a major global health threat, necessitating the development of new antimicrobial agents. Derivatives of this compound have shown promise in this area, with some compounds exhibiting activity against resistant bacterial strains.

Research into novel quinoline-based compounds has demonstrated their potential against methicillin-resistant Staphylococcus aureus (MRSA), a common and difficult-to-treat resistant pathogen. nih.gov For example, certain quinoxaline (B1680401) derivatives have displayed good to moderate antibacterial activity against MRSA with Minimum Inhibitory Concentrations (MICs) in the range of 8–32 μg/mL. nih.gov One particularly potent compound from this class not only showed strong inhibitory effects but also demonstrated the ability to disperse established bacterial biofilms and induced a slower development of bacterial resistance compared to the conventional antibiotic norfloxacin. nih.gov

Furthermore, studies on novel C7 anisidinoquinolones have revealed their advantageous antibacterial activity at very low concentrations against standard and resistant Gram-positive strains, including MRSA. pharmacypractice.org Some of these compounds, when combined with existing antibiotics like bacitracin, ampicillin, and cephalexin, exhibited a synergistic effect, suggesting a potential strategy to overcome resistance. pharmacypractice.org This synergistic activity indicates that these quinazoline derivatives could potentially restore the efficacy of older antibiotics that have become less effective due to resistance.

The table below highlights the activity of some quinazoline-related derivatives against resistant bacterial strains.

| Derivative Class | Resistant Strain | Activity (MIC) | Key Findings | Reference |

| Quinoxalines | MRSA | 8–32 μg/mL | Disperses biofilms, slower resistance development. | nih.gov |

| C7 Anisidinoquinolones | MRSA | Appreciable/comparable to standard | Synergistic effect with other antibiotics. | pharmacypractice.org |

Evaluation of Antibacterial and Antifungal Activities of Derivatives

A number of novel derivatives based on the 6,7-dimethoxyquinazoline scaffold have been synthesized and screened for their broad-spectrum antimicrobial properties.

Antibacterial Activity: Several studies have reported the synthesis of new 4-substituted-6,7-dimethoxyquinazoline derivatives and their subsequent evaluation against various bacterial strains. researchgate.net In one such study, the newly synthesized compounds were tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella. researchgate.net While the specific MIC values were not detailed in the abstract, the study indicated that the compounds possessed antimicrobial activity. researchgate.net

Another study focused on novel 7-chloroquinoline (B30040) derivatives and found that some compounds exhibited good activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net For instance, two of the synthesized compounds showed inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm against E. coli. researchgate.net

Antifungal Activity: The antifungal potential of these derivatives has also been investigated. A study that synthesized a series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives evaluated their activity against five different fungi. researchgate.net The results indicated that most of these compounds exhibited moderate antifungal activities. researchgate.net Similarly, another investigation of novel 4-substituted-6,7-dimethoxyquinazolines included screening against the fungal strain Candida albicans. researchgate.net

The following table provides a summary of the antimicrobial activities of some quinazoline derivatives.

Antimalarial Activities of Quinazoline Hybrids

The rise of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. nih.gov Researchers have focused on creating hybrid molecules that combine the quinazoline scaffold with other pharmacophores known for their antimalarial effects. This strategy aims to develop compounds with enhanced efficacy, novel mechanisms of action, and the ability to overcome existing resistance. nih.govmdpi.com

One approach involves the synthesis of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids. Structure-activity relationship (SAR) studies have consistently shown that the 7-chloro and 4-amino groups on the quinoline (B57606) ring are crucial for activity, facilitating the drug's accumulation in the parasite's food vacuole and inhibiting hemozoin formation. nih.gov Similarly, hybrids incorporating the 4-aminoquinoline (B48711) scaffold with thiosemicarbazone-functionalized isatin (B1672199) have demonstrated good antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Further research into quinoline-based hybrids has explored combinations with pyrimidine (B1678525), trioxolane, and N-substituted aminoquinoline-pyrimidine, with many exhibiting potent in vitro activity against various P. falciparum strains. mdpi.combldpharm.com For instance, certain quinazoline-2,4,6-triamine derivatives have shown comparable in vivo activity to the reference drugs chloroquine (B1663885) and pyrimethamine (B1678524) in Plasmodium berghei-infected mice. nih.gov These findings underscore the potential of quinazoline hybrids as a promising starting point for the development of new chemotherapies for malaria. nih.govmdpi.com

Anti-inflammatory Potential of Derivatives

Derivatives of this compound have been investigated for their anti-inflammatory properties. The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. derpharmachemica.com

A study involving the synthesis of a novel series of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives evaluated their potential to inhibit COX enzymes. The results indicated that several of these compounds exhibited significant anti-inflammatory activity. derpharmachemica.com Specifically, one derivative demonstrated the highest activity with a 50% inhibitory concentration (IC₅₀) value of 1.772 µg/ml, highlighting its potential as a potent anti-inflammatory agent. derpharmachemica.comderpharmachemica.comresearchgate.net The anti-inflammatory activity of these derivatives was assessed using the protein denaturation method with egg albumin. researchgate.net

Table 1: In Vitro COX Inhibition of this compound Derivatives

| Compound | % Inhibition at 500 µg/ml | IC₅₀ (µg/ml) |

|---|---|---|

| 1 | 60.72 | 2.20 |

| 2 | 27.93 | 2.91 |

| 3 | 49.33 | 2.84 |

| 4 | 55.24 | 1.77 |

| Standard (Diclofenac Sodium) | 75.32 | - |

Data sourced from a study on the anti-inflammatory activity of novel 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives.

Research in Neurodegenerative Diseases

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. jptcp.comneuropharmac.com A key enzyme in the production of amyloid-beta peptides is β-secretase-1 (BACE-1), making it an attractive therapeutic target. jptcp.com Another critical target is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine; its inhibition can help manage symptoms of mild to moderate dementia. nih.gov

Recent research has begun to explore the potential of quinazoline derivatives in this area. A study specifically examined 4-chloro-6,7-dimethoxyquinazoline (B18312) (CDQ), a closely related compound, as a potential anti-Alzheimer's drug. niscair.res.in This investigation highlighted that prior to this work, the anti-Alzheimer's activity of this particular molecule had not been explored, suggesting a new avenue for research. niscair.res.in The study aimed to evaluate the biological activity of CDQ using both theoretical and experimental methods. niscair.res.in

To validate the biological activity of quinazoline derivatives against Alzheimer's-related targets, computational methods like molecular docking and molecular dynamics simulations are employed. niscair.res.in Molecular docking predicts the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein. jptcp.com

In a study of 4-chloro-6,7-dimethoxyquinazoline (CDQ), molecular docking was performed against four different acetylcholinesterase (AChE) proteins. niscair.res.in The results revealed a significant interaction between CDQ and the AChE protein with PDB ID 4EY7, showing a strong binding energy of -7.5 kcal/mol. niscair.res.in The stability of this protein-ligand complex was further confirmed using molecular dynamics simulations. niscair.res.in Such in silico studies are crucial for identifying key amino acid residues involved in binding interactions and for guiding the design of more potent and selective inhibitors for Alzheimer's disease targets like AChE, BACE-1, and the tau protein. jptcp.comneuropharmac.com

Mechanism of Action Studies and Pharmacological Pathways

Elucidation of Molecular Targets and Binding Interactions

The pharmacological versatility of 4-amino-6,7-dimethoxyquinazoline derivatives stems from their ability to interact with multiple molecular targets. A primary and well-established target class is the α1-adrenergic receptors. nih.gov 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of known α1-antagonists such as Doxazosin and Terazosin. tcichemicals.com Further studies on derivatives have identified compounds with high selectivity for specific receptor subtypes, such as the α1b-adrenergic receptor. tcichemicals.com

Beyond adrenoceptors, the quinazoline (B50416) nucleus is a recognized "hinge-binding motif" for various protein kinases. researchgate.net This interaction is fundamental to their role as kinase inhibitors. Derivatives have been developed to target a range of kinases, including:

Epidermal Growth Factor Receptor (EGFR): The quinazoline core is found in several approved anticancer drugs that are potent EGFR inhibitors. nih.gov

Phosphatidylinositol 3-kinase (PI3K): Specifically, the PI3Kα isoform has been identified as a direct target for novel 4-aminoquinazoline derivatives. nih.gov

Cardiac Troponin I-Interacting Kinase (TNNi3K): A focused library of 4-anilinoquinazoline (B1210976) inhibitors has been synthesized and studied for their interaction with this cardiac-specific kinase. researchgate.net

In the context of antiviral research, certain 4-anilino-6-aminoquinazoline derivatives have been identified as potent inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV) infection, indicating viral components as another molecular target class. nih.gov

Receptor-Mediated Signaling Cascades

The interaction of these derivatives with their molecular targets initiates downstream signaling cascades that dictate the ultimate cellular response.

As antagonists of α1-adrenoceptors, derivatives like Alfuzosin block the post-junctional signaling typically initiated by catecholamines. nih.gov This inhibition prevents the activation of phospholipase C and the subsequent signaling cascade involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which would normally lead to an increase in intracellular calcium and smooth muscle contraction.

In the realm of cancer biology, the inhibition of receptor tyrosine kinases like EGFR by quinazoline derivatives prevents receptor autophosphorylation and the activation of major downstream pathways, including the Ras/MAPK and PI3K/Akt signaling axes. Similarly, direct inhibition of PI3Kα by certain 4-aminoquinazoline derivatives effectively blocks the PI3K/Akt pathway. nih.gov The suppression of this critical cell survival pathway is a key mechanism for their anti-proliferative effects. nih.gov

Induction of Apoptosis and Cell Cycle Modulation by Derivatives

A significant pharmacological outcome of the molecular interactions of 4-aminoquinazoline derivatives is the modulation of cell cycle progression and the induction of programmed cell death, or apoptosis. These effects are particularly prominent in the context of anticancer research.

Studies have shown that novel 4-aminoquinazoline derivatives can cause an arrest of the cell cycle at the G1 phase. nih.gov This G1 arrest is attributed to the inhibition of PI3K signaling. nih.gov Following cell cycle arrest, these compounds have been demonstrated to induce apoptosis through the mitochondrial-dependent intrinsic pathway. nih.gov This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases, leading to controlled cell demolition. The ability of these compounds to trigger apoptosis is a cornerstone of their therapeutic potential as anticancer agents. nih.gov

Enzyme Inhibition Profiles (e.g., alpha-1 adrenoceptors, various kinases)

Derivatives of this compound have demonstrated a broad and varied enzyme inhibition profile, with significant activity against both adrenoceptors and a range of protein kinases.

Adrenoceptor Antagonism: A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated as potential α1-adrenoceptor antagonists. nih.gov One of the most active derivatives, Alfuzosin, displayed high selectivity for peripheral α1-postjunctional adrenoceptors. nih.gov

Kinase Inhibition: The quinazoline scaffold is a privileged structure in kinase inhibitor design. researchgate.netnih.gov Derivatives have shown potent inhibitory activity against several kinases, making them valuable candidates for cancer therapy and other diseases. Research has identified specific compounds with significant inhibitory concentrations against various kinases. researchgate.netnih.govnih.gov For instance, a derivative designated as compound 6b was found to be a selective and potent inhibitor of PI3Kα. nih.gov

| Compound/Derivative Class | Target Enzyme/Receptor | IC50 / Activity | Source |

| Alfuzosin | α1-postjunctional adrenoceptors | High selectivity and antihypertensive activity | nih.gov |

| Derivative '6b' | PI3Kα | 13.6 nM | nih.gov |

| 4-Anilinoquinazoline Derivatives | Cardiac Troponin I-Interacting Kinase (TNNi3K) | Inhibition reported, specific IC50s vary | researchgate.net |

| 4-Anilino-6-aminoquinazoline Deriv. '20' | MERS-CoV | IC50 = 0.157 µM | nih.gov |

| General Quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Potent inhibitors (e.g., Gefitinib, Erlotinib) | nih.gov |

Structure Activity Relationships Sar and Computational Investigations

Design and Synthesis of Derivatives for SAR Studies

The synthesis of derivatives based on the 4-Amino-2-chloro-6,7-dimethoxyquinazoline core is a well-established area of research, primarily aimed at exploring and optimizing biological activity. The common synthetic strategy involves the use of 6,7-dimethoxy-2,4-dichloroquinazoline as a starting precursor. mdpi.com This precursor allows for regioselective nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the C4 position of the quinazoline (B50416) ring is significantly more reactive than the one at the C2 position. This reactivity difference allows for the selective substitution at C4 by various nucleophiles, such as anilines, benzylamines, and aliphatic amines, under relatively mild conditions. mdpi.comnih.gov For instance, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline (B41778) derivatives in a solvent like isopropanol (B130326) for several hours yields the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.netderpharmachemica.com

A typical synthetic procedure involves the following steps:

Preparation of the Precursor : 6,7-dimethoxy-2,4-dichloroquinazoline is synthesized from 6,7-dimethoxyquinazolin-2,4-dione by reacting it with phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline. researchgate.netderpharmachemica.com

Regioselective C4 Substitution : The precursor is then reacted with a suitable amine. For example, stirring 6,7-dimethoxy-2,4-dichloroquinazoline with an aniline derivative in dioxane with a base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures yields the 2-chloro-4-anilinoquinazoline product. mdpi.com

Further C2 Substitution (Optional) : To create 2,4-disubstituted derivatives, a second substitution at the less reactive C2 position can be performed. This step typically requires more stringent conditions, such as higher temperatures (above 100°C) or the use of microwave irradiation. mdpi.com

This synthetic versatility allows for the creation of large libraries of compounds with diverse substituents at the C2 and C4 positions, which is essential for comprehensive Structure-Activity Relationship (SAR) studies. mdpi.comresearchgate.net

Impact of Substitution Patterns on Biological Activity

The biological activity of 4-amino-6,7-dimethoxyquinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the amino group at C4. ijprajournal.com

The amino group at C4 is often considered crucial as it can increase the hydrophilicity and bioavailability of the molecule. ijprajournal.com The substituents on this amino group significantly modulate the compound's activity. For example, in a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives evaluated for anti-inflammatory activity, the substitution pattern on the aryl ring at the C4-amino position played a key role. One compound from this series demonstrated the highest activity, suggesting that specific electronic and steric properties of the aryl substituent are critical for this biological effect. derpharmachemica.com

The substituent at the C2 position also profoundly influences the biological profile. While the parent compound has a chlorine atom at this position, replacing it with other groups can lead to enhanced or different activities. For instance, the synthesis of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives has led to the identification of potent inhibitors of the G9a enzyme, which is involved in epigenetic regulation and is a target in cancer therapy. nih.gov

The dimethoxy groups at C6 and C7 are also important for activity. Studies on G9a inhibitors revealed that derivatives lacking these methoxy (B1213986) groups were significantly less active, highlighting their contribution to binding with the target enzyme. nih.gov

The following table summarizes the impact of different substitution patterns on the biological activity of quinazoline derivatives.

| Position | Substituent | Resulting Biological Activity | Reference |

| C4 | Substituted Anilines | Anti-inflammatory, Anticancer | nih.govderpharmachemica.com |

| C4 | (3-Chloro-4-fluorophenyl)amino | Anti-MERS-CoV activity | nih.gov |

| C2 & C4 | Diamino substitutions | G9a inhibition (Anticancer) | nih.gov |

| C6, C7 | Methoxy groups | Essential for G9a inhibitory activity | nih.gov |

| C2 | Heterocyclylsulfonamido | Potent antitumor activity | nih.gov |

In Silico Approaches to Drug Design and Efficacy Prediction

In recent years, computational methods have become indispensable in the drug discovery process for quinazoline derivatives. These in silico techniques provide valuable insights into the molecular properties, ligand-target interactions, and binding stability, thereby guiding the rational design of more effective drugs. niscpr.res.in

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. niscpr.res.inniscair.res.in For 4-Chloro-6,7-dimethoxyquinazoline (B18312) (CDQ), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry. niscpr.res.inniscair.res.in

These studies help in understanding the fundamental properties of the molecule. For example, analysis of the frontier molecular orbitals (HOMO and LUMO) provides information about the molecule's chemical reactivity and kinetic stability. niscpr.res.in Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT calculations can identify the regions most susceptible to electrophilic and nucleophilic attacks, which is crucial for understanding potential interactions with biological targets. niscpr.res.inniscair.res.in

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. niscair.res.in It is widely used to study the interactions of this compound derivatives with their biological targets.

For instance, docking studies have been performed to understand the binding of these derivatives to various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are important targets in cancer therapy. nih.govijcce.ac.ir These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinazoline derivatives and amino acid residues in the active site of the receptors. nih.gov In one study, a derivative with a diethylamine (B46881) and 4-bromo-2-fluoroaniline (B1266173) substitution showed favorable binding energies with both EGFR and VEGFR-2. ijcce.ac.ir

Similarly, docking studies of 4-Chloro-6,7-dimethoxyquinazoline with Acetylcholinesterase (AChE), a target for Alzheimer's disease treatment, have shown significant binding affinity, suggesting its potential as an anti-Alzheimer's agent. niscair.res.in

The table below shows examples of docking studies performed with derivatives.

| Derivative/Compound | Target Protein | Predicted Binding Energy | Key Interactions | Reference |

| 4-Chloro-6,7-dimethoxyquinazoline (CDQ) | AChE (4EY7) | -7.5 kcal/mol | Hydrogen bonds, hydrophobic interactions | niscair.res.in |

| Compound 16c (pyrimidodiazepine derivative) | EGFR | -9.90 kcal/mol | Hydrophobic interactions with Val726, Ala743, etc. | nih.gov |

| Compound 16a (pyrimidodiazepine derivative) | VEGFR-2 | -9.20 kcal/mol | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Compound 8a (4-anilinoquinazoline derivative) | VEGFR-2 | -8.24 kcal/mol | Effective binding shown | ijcce.ac.ir |

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the ligand-protein complexes predicted by docking studies. niscair.res.in

By analyzing the trajectory of the simulation, researchers can confirm whether the ligand remains stably bound in the active site of the protein. This method was used to evaluate the stability of the complex between 4-Chloro-6,7-dimethoxyquinazoline and the AChE protein, providing further evidence for its potential as a stable inhibitor. niscair.res.in Similarly, MD simulations have been used to understand the loop dynamics behind the affinity of inhibitors for their targets and to characterize the interactions of ligands within the active site over time. nih.govmoldesignx.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For 4-anilinoquinazoline (B1210976) derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting EGFR kinase. nih.gov

In these studies, molecular field analysis is used to generate steric and electrostatic descriptors for a set of aligned molecules. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then applied to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov Such models can predict the activity of new, unsynthesized compounds and provide insights into which structural modifications are likely to improve potency. asianpubs.org HQSAR (Hologram QSAR) models have also been developed for 7-chloro-4-aminoquinoline derivatives to evaluate their antimycobacterial activity. mdpi.com These QSAR analyses are crucial tools for the rational design of new and more potent therapeutic agents based on the quinazoline scaffold. asianpubs.orgmdpi.com

ADMET Prediction and Pharmacokinetic Profiles

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles and reduced risks of failure in later clinical stages. nih.gov For this compound, which serves primarily as a key intermediate in the synthesis of various pharmacologically active compounds, a comprehensive, publicly available, experimentally determined pharmacokinetic profile is not extensively documented. chembk.com However, its likely ADMET characteristics can be inferred through computational in silico modeling, which has become a widely used technique to evaluate drug-like properties. nih.gov

These computational tools utilize a molecule's structure to predict a range of physicochemical and pharmacokinetic parameters. nih.gov Key properties evaluated include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) penetration, plasma protein binding (%PPB), and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov For a compound like this compound, with its specific arrangement of functional groups—amine, chloro, and methoxy groups on a quinazoline scaffold—these predictions provide valuable insights into its potential behavior in vivo. sigmaaldrich.com

An illustrative ADMET profile, as would be generated by common prediction software, is presented below. This data is representative of a typical computational analysis for a molecule with its structural characteristics.

| ADMET Property | Predicted Value/Classification | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Weight | 239.66 g/mol | Influences absorption and distribution; generally, values <500 are preferred for oral bioavailability (Lipinski's Rule). |

| logP (Lipophilicity) | 1.5 - 2.5 (Estimated) | Affects solubility, permeability across membranes, and plasma protein binding. Moderate lipophilicity is often optimal. |

| Aqueous Solubility (logS) | Moderately Soluble | Crucial for absorption. Poor solubility can lead to low bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate Prediction | Indicates the likelihood of the compound crossing into the central nervous system. |

| Human Intestinal Absorption (HIA) | High Prediction (>90%) | Predicts the extent of absorption from the gastrointestinal tract. |

| CYP450 2D6 Inhibition | Predicted Non-inhibitor | Low likelihood of drug-drug interactions involving the CYP2D6 metabolic pathway. |

| Hepatotoxicity | Low to Moderate Risk | Predicts the potential for the compound to cause liver damage. |

While this compound is primarily an intermediate, methods for its analysis in biological systems have been developed. For instance, a reverse-phase high-performance liquid chromatography (HPLC) method has been established which is suitable for pharmacokinetic studies. sielc.com This indicates that should the need arise to track this specific molecule in a biological matrix, the analytical tools are available. sielc.com

Comparison with Structurally Similar Quinazoline Derivatives and Analogues

The chemical architecture of this compound serves as a foundational scaffold for numerous clinically significant drugs, particularly α1-adrenoceptor antagonists used in treating hypertension. nih.gov Its structure-activity relationship (SAR) is best understood by comparing it to its direct derivatives, where the chlorine atom at the C2 position and the amino group at the C4 position are modified. researchgate.net This compound is a direct precursor to more complex molecules, and its structure is pivotal to their synthesis and resulting biological activity.

A key synthetic route involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives to produce 2-chloro-4-(arylamino)-6,7-dimethoxy quinazolines. researchgate.net This reaction replaces the C4-amino group of the parent compound with a substituted aryl amino group, leading to a class of compounds explored for anti-inflammatory properties. researchgate.net

Furthermore, this compound is a known intermediate and potential impurity in the synthesis of drugs like Doxazosin, Terazosin, and Alfuzosin. The comparison reveals how modifications at the C2 and C4 positions dramatically alter the pharmacological profile.

For example, in the synthesis of a series of N²-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines, the 2-chloro group is replaced by a substituted diamine chain. nih.gov This transformation is critical for achieving potent antihypertensive activity. Studies on these derivatives showed that the length of the alkyl chain in the diamine substituent significantly impacts efficacy; propanediamine derivatives displayed good antihypertensive activity, while the shorter ethanediamine derivatives did not. nih.gov The most active derivative from this series was Alfuzosin, which demonstrated high selectivity for α1-adrenoceptors. nih.gov

The table below compares the core structure of this compound with some of its well-known analogues.

| Compound | Core Structure | Substitution at C2 | Substitution at C4 | Primary Application/Activity |

|---|---|---|---|---|

| This compound | 6,7-dimethoxyquinazoline (B1622564) | -Cl (Chloro) | -NH₂ (Amino) | Synthetic Intermediate. chembk.com |

| Prazosin (B1663645) | 6,7-dimethoxyquinazoline | Piperazinyl-furan-2-carbonyl | -NH₂ (Amino) | α1-Adrenoceptor Antagonist (Antihypertensive). nih.gov |

| Alfuzosin | 6,7-dimethoxyquinazoline | Methylamino-propylamino-tetrahydrofuran-2-carboxamide | -NH₂ (Amino) | α1-Adrenoceptor Antagonist (Antihypertensive). nih.gov |

| Doxazosin | 6,7-dimethoxyquinazoline | Piperazinyl-1,4-benzodioxan-2-carbonyl | -NH₂ (Amino) | α1-Adrenoceptor Antagonist (Antihypertensive). |

| 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline | 6,7-dimethoxyquinazoline | -Cl (Chloro) | -NH-Aryl (Aryl Amino) | Investigational Anti-inflammatory. researchgate.net |

This comparative analysis underscores the importance of the 6,7-dimethoxyquinazoline skeleton as a privileged structure in medicinal chemistry. nih.gov The specific substituents at the C2 and C4 positions are critical determinants of the resulting compound's pharmacological action, transforming a simple intermediate into a potent therapeutic agent. nih.govnih.gov

Agricultural Chemistry

The structural motif of quinazoline is present in a number of compounds that have been investigated for their utility in agriculture. The exploration of these derivatives extends to the development of new agrochemicals aimed at protecting crops and improving yields.

Quinazoline derivatives have shown promise as active ingredients in agrochemicals. Research into this class of compounds has revealed that specific substitutions on the quinazoline core can lead to significant herbicidal and fungicidal activities. For instance, certain quinazolinone derivatives have been synthesized and evaluated for their ability to inhibit the growth of common agricultural weeds. These compounds often target specific enzymes in the weeds that are not present in the crops, providing a basis for selective herbicidal action.

In the area of fungal control, various quinazoline and quinazolinone derivatives have demonstrated potent antifungal activity against a range of plant pathogens. Studies have shown that these compounds can disrupt fungal cell wall synthesis or interfere with other vital cellular processes, leading to the inhibition of fungal growth. For example, novel quinazolinone derivatives have been tested against fungi such as Sclerotinia sclerotiorum and Fusarium graminearum, which are responsible for significant crop diseases. While specific studies on the agrochemical properties of this compound are not extensively documented, its structural similarity to other bioactive quinazolines suggests that it could serve as a scaffold for the development of new agrochemicals.

Table 1: Examples of Agrochemical Activity in Quinazoline Derivatives

| Derivative Class | Type of Activity | Target Organism/Weed | Reference Compound Example |

|---|---|---|---|

| Quinazolinone Derivatives | Herbicidal | Monocotyledonous weeds | QPP-7 mdpi.com |

| Quinazoline-2-aminothiazole Hybrids | Fungicidal | Rhizoctonia solani | Compound 4y acs.org |

| Quinazolinone Derivatives | Fungicidal | Sclerotinia sclerotiorum | Compound 6c acs.org |

This table presents data for related quinazoline derivatives to illustrate the potential applications and is not specific to this compound.

Beyond direct pesticidal action, research into quinazoline derivatives also touches upon broader pest management strategies and the potential for improving crop yields. The development of insecticides based on the quinazolinone core has been a subject of study, with some derivatives showing high efficacy against specific insect pests. These compounds may act on the nervous system of insects, leading to paralysis and death. A thorough understanding of the structure-activity relationships of these compounds is crucial for designing new insecticides with improved potency and selectivity, which could lead to more effective and environmentally benign pest management strategies.

Material Science

The unique chemical structure of the quinazoline core, with its fused aromatic rings and nitrogen atoms, imparts interesting electronic and photophysical properties to its derivatives. This has led to their exploration in the field of material science for the development of novel materials with specific functionalities.

Quinazoline derivatives are being investigated for their potential use in optoelectronic materials. The extended π-conjugated system in these molecules allows for the absorption and emission of light, and the properties can be tuned by introducing different substituent groups. This makes them attractive candidates for use in organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. The introduction of fluorine atoms into the quinazoline structure, for example, has been shown to influence the molecular conformation and intermolecular interactions, which in turn affects the photoluminescent properties.

The electronic properties of quinazoline derivatives are also of interest. The ability to act as both electron donors and acceptors, depending on the substitution pattern, makes them versatile components in the design of materials for organic electronics. While specific studies on the electronic and optical properties of this compound are limited, the general characteristics of the quinazoline class suggest that it could possess interesting photophysical properties that merit further investigation.

The fluorescent properties of some quinazoline derivatives make them suitable for use in chemical sensors. For instance, quinazoline-based Schiff-base chemosensors have been developed for the colorimetric and fluorometric detection of metal ions such as Ni²⁺ and Zn²⁺. The binding of the metal ion to the quinazoline derivative can cause a change in the absorption or emission spectrum, allowing for the quantitative detection of the ion.

In the field of photovoltaics, organic dyes based on quinoline (B57606) and quinoxaline (B1680401), which are structurally related to quinazoline, have been used as sensitizers in dye-sensitized solar cells (DSSCs). These dyes absorb sunlight and inject electrons into a semiconductor material to generate an electric current. The electron-accepting nature of the quinazoline core suggests that its derivatives could also be explored for applications in DSSCs and other photovoltaic technologies.

Table 2: Potential Material Science Applications of Quinazoline Derivatives

| Application Area | Function | Property of Interest | Example Derivative Class |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emitter/Host Material | Photoluminescence | Fluorinated Quinazolines bohrium.com |

| Chemical Sensors | Metal Ion Detection | Fluorescence/Colorimetry | Quinazoline-based Schiff-bases nih.gov |

This table provides examples from related quinazoline and quinoxaline derivatives to indicate potential applications and is not specific to this compound.

Analytical Chemistry

In the field of analytical chemistry, the unique properties of a compound can be leveraged for its detection and quantification. While this compound is primarily known as a pharmaceutical intermediate, its analysis is crucial for quality control during synthesis.

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize and determine the purity of this compound and its derivatives. For instance, ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure, while HPLC is a common method for assessing purity.